molecular formula C19H19Cl2N3O2 B2472678 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide CAS No. 303996-53-4

2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide

Cat. No.: B2472678
CAS No.: 303996-53-4
M. Wt: 392.28
InChI Key: AQVVFEVSLOCATA-KZGCUNNXSA-N
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Description

2-({[(2,4-Dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide is a chemical compound of interest in medicinal chemistry research, particularly in the exploration of novel pharmaceutically active substances. The compound features a dimethylamine (DMA) pharmacophore, a common and versatile building block in bioactive molecules. The presence of the DMA group is significant as it can influence the compound's physicochemical properties, potentially enhancing water solubility and bioavailability, which are critical parameters in drug discovery . This structural motif is found in a diverse range of FDA-approved drugs targeting conditions such as central nervous system disorders, cancer, and various infectious diseases . The molecular structure also incorporates a dichlorobenzyloxyimino moiety, which may contribute to its specificity and binding affinity in biological systems. This product is intended for research applications, such as in vitro assay development and structure-activity relationship (SAR) studies. It is supplied with a high purity level for laboratory use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c1-24(2)12-15(19(25)23-17-6-4-3-5-7-17)11-22-26-13-14-8-9-16(20)10-18(14)21/h3-12H,13H2,1-2H3,(H,23,25)/b15-12-,22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVVFEVSLOCATA-KZGCUNNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)\C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide typically involves multiple steps. One common approach is to start with the preparation of the oxime intermediate by reacting 2,4-dichlorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. This intermediate is then subjected to a condensation reaction with 3-(dimethylamino)-N-phenylacrylamide in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime moiety to an amine.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide involves its interaction with specific molecular targets. The oxime moiety can form hydrogen bonds with enzymes or receptors, while the dichlorobenzyl group may enhance binding affinity through hydrophobic interactions. The dimethylamino group can participate in electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Role of Halogen Substituents on the Benzyl Group

The 2,4-dichlorobenzyl group is critical for maintaining biological activity. Evidence from halogen-substituted analogs demonstrates:

  • Compound 6d (4-chlorobenzyl substitution) : Exhibited significantly reduced activity compared to the 2,4-dichlorobenzyl parent compound, highlighting the necessity of dual halogenation at the 2- and 4-positions .
  • Compound 6e (2,4-difluorobenzyl substitution) : Showed slightly reduced activity, suggesting that chlorine’s electronegativity and steric bulk are more favorable than fluorine for target interactions .
  • (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid vs. 2,6-dichloro analog: Both compounds exhibited similar IC₅₀ values, but molecular docking revealed differences in hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å) with collagenase residues, indicating positional isomerism impacts binding modes .

Structural Analogs with Modified Backbones

  • Methyl(Z)-2-(3-(3-chloro-2-fluorobenzyl)-2,6-difluorobenzoyl)-3-(ethylamino)acrylate: Shares a halogenated benzyl group but replaces the dimethylamino acrylamide with an ethylamino ester. This modification likely alters pharmacokinetic properties, though specific activity data are unavailable .
  • U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide): A synthetic opioid with a 2,4-dichlorophenyl group and dimethylamino cyclohexyl moiety. While pharmacologically distinct, it underscores the prevalence of dichlorophenyl groups in bioactive molecules .

Impact of the Dimethylamino Group

The dimethylamino group enhances solubility and may participate in hydrogen bonding or cation-π interactions. For example:

  • Isoconazole nitrate : Contains a dichlorobenzyloxyethylamine group and demonstrates antifungal activity, emphasizing the role of amine-containing side chains in target engagement .
  • N-(4-Bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide: A close analog of the target compound, differing only in the bromophenyl substituent.

Table 1. Key Structural Analogs and Activity Data

Compound Name Substituent Modifications Activity Data Reference
Target Compound 2,4-Dichlorobenzyl, dimethylamino Not reported
Compound 6d 4-Chlorobenzyl Significantly reduced activity
Compound 6e 2,4-Difluorobenzyl Slightly reduced activity
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Dichlorobenzyl IC₅₀ ≈ 2,6-dichloro analog
U-48800 2,4-Dichlorophenyl, dimethylamino cyclohexyl Opioid activity

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